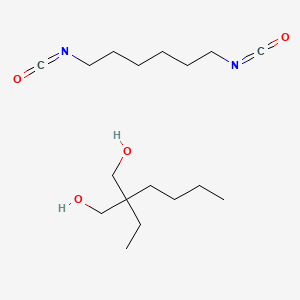
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is an organic compound with significant applications in various scientific fields. It is known for its utility in life sciences research and has a molecular formula of C9H20O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves the reaction of 2-Butyl-2-ethylpropane-1,3-diol with 1,6-diisocyanatohexane. The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: It is employed in the production of polymers, coatings, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-2-ethylpropane-1,3-diol: A related compound with similar structural features but different functional groups.
1,6-Diisocyanatohexane: Another related compound that shares the diisocyanate functional group but differs in its overall structure
Uniqueness
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
169196-93-4 |
|---|---|
Fórmula molecular |
C17H32N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C9H20O2.C8H12N2O2/c1-3-5-6-9(4-2,7-10)8-11;11-7-9-5-3-1-2-4-6-10-8-12/h10-11H,3-8H2,1-2H3;1-6H2 |
Clave InChI |
CDCUAODLDXJEAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CO)CO.C(CCCN=C=O)CCN=C=O |
Números CAS relacionados |
169196-93-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


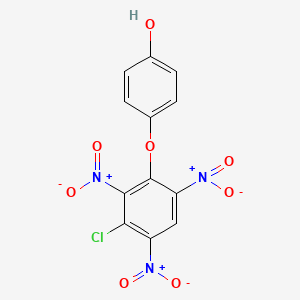
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)

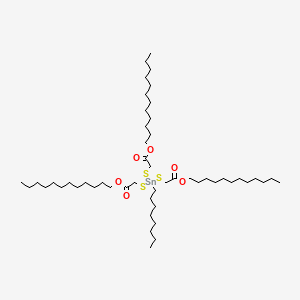
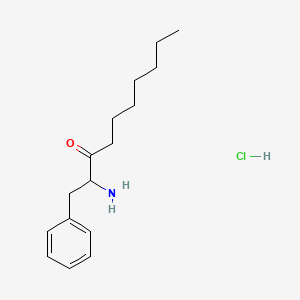
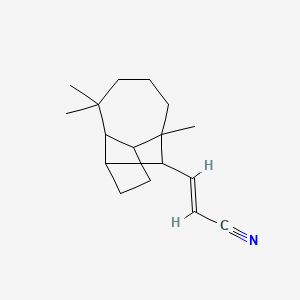
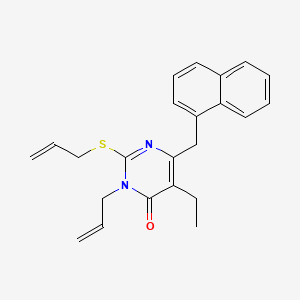
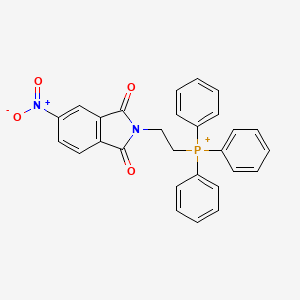
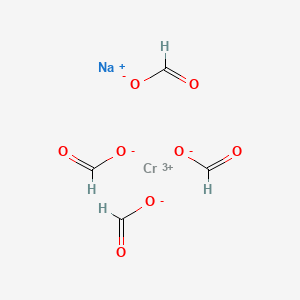



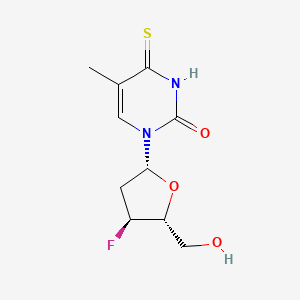
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
